molecular formula C9H9BFN3O2 B14066949 (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid

(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14066949
M. Wt: 221.00 g/mol
InChI Key: GPFWCTPXQOUWCN-UHFFFAOYSA-N
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Description

(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluoropyridine and pyrazole moieties in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while nucleophilic substitution at the fluoropyridine ring can produce a variety of substituted pyridines .

Scientific Research Applications

(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluoropyridine and pyrazole moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid apart is its unique combination of fluoropyridine and pyrazole moieties, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in drug discovery and development.

Properties

Molecular Formula

C9H9BFN3O2

Molecular Weight

221.00 g/mol

IUPAC Name

[1-(2-fluoropyridin-4-yl)-3-methylpyrazol-4-yl]boronic acid

InChI

InChI=1S/C9H9BFN3O2/c1-6-8(10(15)16)5-14(13-6)7-2-3-12-9(11)4-7/h2-5,15-16H,1H3

InChI Key

GPFWCTPXQOUWCN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)C2=CC(=NC=C2)F)(O)O

Origin of Product

United States

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